N-(3-Methylphenyl)-1H-pyrazol-4-amine
Description
N-(3-Methylphenyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a 3-methylphenyl substituent at the 4-position of the pyrazole ring. Pyrazole amines are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This compound’s structure combines the aromaticity of the pyrazole core with the electron-donating methyl group on the phenyl ring, influencing its electronic and steric properties.
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-(3-methylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H11N3/c1-8-3-2-4-9(5-8)13-10-6-11-12-7-10/h2-7,13H,1H3,(H,11,12) |
InChI Key |
NBZKPXDWLJJCGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Methylphenyl)-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. The reaction typically proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Another method involves the use of 3-methylphenylhydrazine and 1,3-diketones under basic conditions. The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods typically utilize readily available starting materials and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
N-(3-Methylphenyl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, and ion channels, to exert its effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, leading to therapeutic benefits.
Comparison with Similar Compounds
Key Observations :
- Hybrid Systems: Compound 3 () incorporates a pyrazolo-pyrimidine-thienopyrimidine framework, which may improve binding to biological targets through extended π-stacking .
Key Observations :
- Low Yields : The N-cyclopropyl derivative () had a low yield (17.9%), likely due to steric challenges in the coupling step .
- Efficient Cyclization : The high yield (82%) in highlights the efficiency of the Vilsmeier–Haack reaction for constructing fused heterocycles .
Spectral and Analytical Data
Comparative spectral data reveal substituent-dependent trends:
Key Observations :
- Imine Stretch : The C=N stretch at 1664 cm⁻¹ () is characteristic of Schiff bases .
- NH Signals : Broad NH peaks (e.g., δ 11.55 in ) indicate hydrogen bonding or tautomerism in pyrazole amines .
Purity and Physicochemical Properties
| Compound | Purity | Melting Point | Analytical Method | Reference ID |
|---|---|---|---|---|
| Compound 3 () | Not reported | – | Chromatography (HPLC) | |
| Compound in | 95% | – | LCMS/HPLC | |
| N-Cyclopropyl analog | – | 104–107°C | $ ^1H $ NMR, HRMS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
